
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-hexyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecylamine with 1-bromohexadecane under reflux conditions in an organic solvent such as toluene or chloroform. The reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic chemistry but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include an aqueous or alcoholic medium at elevated temperatures.
Oxidation Reactions: These can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid.
Applications De Recherche Scientifique
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Biology: Its surfactant properties make it useful in cell lysis and membrane protein extraction.
Medicine: It has antimicrobial properties and is used in disinfectants and antiseptics.
Industry: It is employed in formulations for detergents, fabric softeners, and emulsifiers.
Mécanisme D'action
The primary mechanism of action of N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is the disruption of microbial cell membranes. The long hydrophobic chains insert into the lipid bilayer, causing increased permeability and eventual cell lysis. This compound targets the phospholipid membranes of bacteria and other microorganisms, leading to their destruction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- Didecyldimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains and the hexyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
61175-84-6 |
|---|---|
Formule moléculaire |
C42H88BrN |
Poids moléculaire |
687.1 g/mol |
Nom IUPAC |
tridodecyl(hexyl)azanium;bromide |
InChI |
InChI=1S/C42H88N.BrH/c1-5-9-13-17-20-23-26-29-32-36-40-43(39-35-16-12-8-4,41-37-33-30-27-24-21-18-14-10-6-2)42-38-34-31-28-25-22-19-15-11-7-3;/h5-42H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PBCOMCUXNDRRMF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


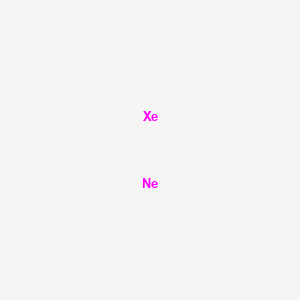

![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
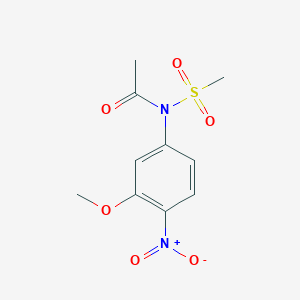

silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
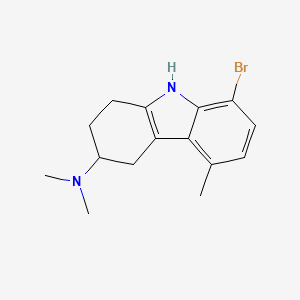
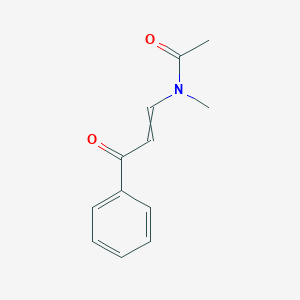
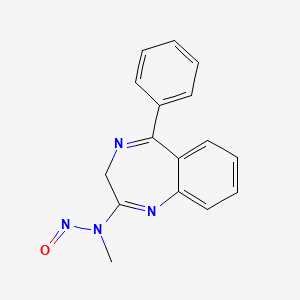
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
